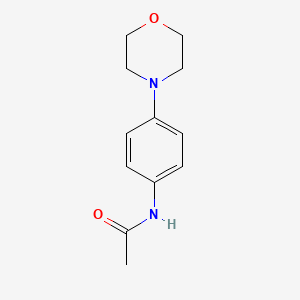

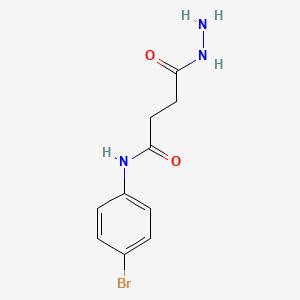

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide

Vue d'ensemble

Description

The compound "N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide" is a derivative that falls within the broader category of antipyrine-like compounds and hydrazino-diones, which have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a 4-bromophenyl group and a hydrazino moiety attached to a butanamide backbone.

Synthesis Analysis

The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of N-Bromo-N-phenylhydrazono-1-phenylaminobutan-1,3-diones has been explored, which shares a structural motif with the compound . Another related synthesis involves a copper-catalyzed cross-coupling reaction to produce a surfactant containing a 4-bromophenyl group . Additionally, the reaction of 4-bromobenzoyl hydrazine with arylaldehydes followed by cyclodehydration with propanoic anhydride has been used to synthesize 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazolines .

Molecular Structure Analysis

The molecular structure of antipyrine derivatives has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group and their packing is stabilized by hydrogen bonds and π-interactions . These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of the compound "N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide".

Chemical Reactions Analysis

The electrochemical behavior of compounds similar to "N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide" has been studied, showing that they undergo reduction processes involving the hydrazono group and cleavage of the C-NH2 bond . These studies provide insights into the reactivity and potential mechanisms of action for such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various spectroscopic methods, including FTIR, NMR, and mass spectrometry . These methods are essential for confirming the structure of synthesized compounds and for understanding their behavior in different environments, such as their ability to form premicellar aggregations as observed in surfactants .

Applications De Recherche Scientifique

Highly Selective Conjugate Addition Reactions

The conjugate addition reactions of 4-oxobutenamides, including compounds similar to N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide, demonstrate high regio- and enantioselectivity when subjected to rhodium-catalyzed reactions with arylboronic acids. This process, facilitated by the use of sterically demanding P-chiral diphosphines, allows for the conversion of oxobutanamides into products with potential for further selective derivatization, highlighting a versatile approach in synthetic organic chemistry (Zigterman et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, has led to the development of novel heterocyclic compounds such as aroylacrylic acids, pyridazinones, and furanones derivatives. These findings underscore the compound's versatility as a precursor for various heterocyclic frameworks with potential antibacterial activities, showcasing the intersection of synthetic chemistry and pharmacology (El-Hashash et al., 2015).

Anticancer Activities of Bromophenol Derivatives

A novel bromophenol derivative, demonstrating significant anticancer activities against human lung cancer cell lines, underscores the potential of N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide related compounds in therapeutic applications. This study revealed mechanisms such as cell cycle arrest and apoptosis induction through the reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

Derivatization for Enhanced Analytical Sensitivity

The development of modified Girard derivatizing reagents, such as HTMOB, for the analysis of aldehydes and ketones via electrospray ionization tandem mass spectrometry, represents another application. This adaptation significantly improves the sensitivity of analysis for compounds including 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide, facilitating the profiling of ketones and aldehydes in biological samples (Johnson, 2007).

Corrosion Inhibition

The exploration of acetamide derivatives, including those structurally related to N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide, in corrosion inhibition demonstrates their utility beyond biological applications. Such compounds have shown effectiveness in protecting mild steel in acidic environments, highlighting the broad applicability of this chemical framework in materials science (Shehata, 2017).

Mécanisme D'action

Target of Action

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide is a synthetic compound with potential antimicrobial and antiproliferative properties .

Mode of Action

Molecular docking studies have been carried out to study the binding mode of similar active compounds with their receptors . These studies can provide insights into how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species

Pharmacokinetics

The compound’s moderate aqueous solubility and low volatility, as reported for similar compounds , suggest that it may have reasonable bioavailability.

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide. For instance, similar compounds have been reported to be persistent in soil systems depending on local conditions . The compound’s stability and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Propriétés

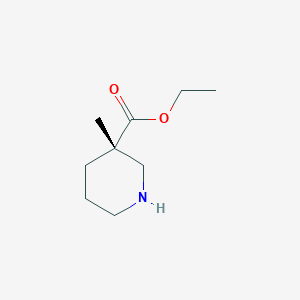

IUPAC Name |

N-(4-bromophenyl)-4-hydrazinyl-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-7-1-3-8(4-2-7)13-9(15)5-6-10(16)14-12/h1-4H,5-6,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWJAMLNVKMYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212100 | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-hydrazino-4-oxobutanamide | |

CAS RN |

443863-36-3 | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443863-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

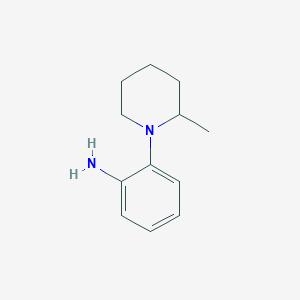

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)